

In Vitro Profile of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)furan-2-carboxamide

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Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring connected to a hydroxyphenyl group via an amide linkage. The furan-2-carboxamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available in vitro data on **N-(4-hydroxyphenyl)furan-2-carboxamide** and its closely related analogs, offering insights into its potential therapeutic applications. Due to the limited availability of studies specifically focused on **N-(4-hydroxyphenyl)furan-2-carboxamide**, this guide incorporates data from structurally similar compounds to provide a foundational understanding of its potential biological profile.

Synthesis

The synthesis of **N-(4-hydroxyphenyl)furan-2-carboxamide** can be achieved through a standard amidation reaction. A common synthetic route involves the reaction of furan-2-carbonyl chloride with 4-aminophenol in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.^[1]

Biological Activities

In vitro studies on furan-2-carboxamide derivatives suggest a range of biological activities. While specific quantitative data for **N-(4-hydroxyphenyl)furan-2-carboxamide** is not extensively available in the public domain, the activities of its close analogs provide valuable insights.

Anticancer Activity

Several furan-2-carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity.

Table 1: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives[2]

Compound	Cancer Cell Line	Concentration (µg/mL)	Cell Viability (%)
N-(p-tolylcarbamothioyl)furan-2-carboxamide	HepG2	20	33.29
N-(p-tolylcarbamothioyl)furan-2-carboxamide	Huh-7	20	45.09
N-(p-tolylcarbamothioyl)furan-2-carboxamide	MCF-7	20	41.81

Antimicrobial Activity

The furan-2-carboxamide scaffold is a promising backbone for the development of new antimicrobial agents. Studies on N-(4-bromophenyl)furan-2-carboxamide, a close structural analog of **N-(4-hydroxyphenyl)furan-2-carboxamide**, have demonstrated its efficacy against clinically relevant drug-resistant bacteria.[1][3]

Table 2: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and its Derivatives[1]

Bacterial Strain	Compound	MIC (µg/mL)
Acinetobacter baumannii	N-(4-bromophenyl)furan-2-carboxamide	12.5
Klebsiella pneumoniae	N-(4-bromophenyl)furan-2-carboxamide	25
Enterobacter cloacae	N-(4-bromophenyl)furan-2-carboxamide	25
Staphylococcus aureus	N-(4-bromophenyl)furan-2-carboxamide	50

Antioxidant and Anti-inflammatory Activity

The hydroxyphenyl moiety in **N-(4-hydroxyphenyl)furan-2-carboxamide** suggests potential antioxidant properties. Phenolic compounds are known to act as free radical scavengers.^[4] While direct antioxidant data for the target compound is scarce, related furan-containing compounds have shown antioxidant and anti-inflammatory effects in vitro.^[5]

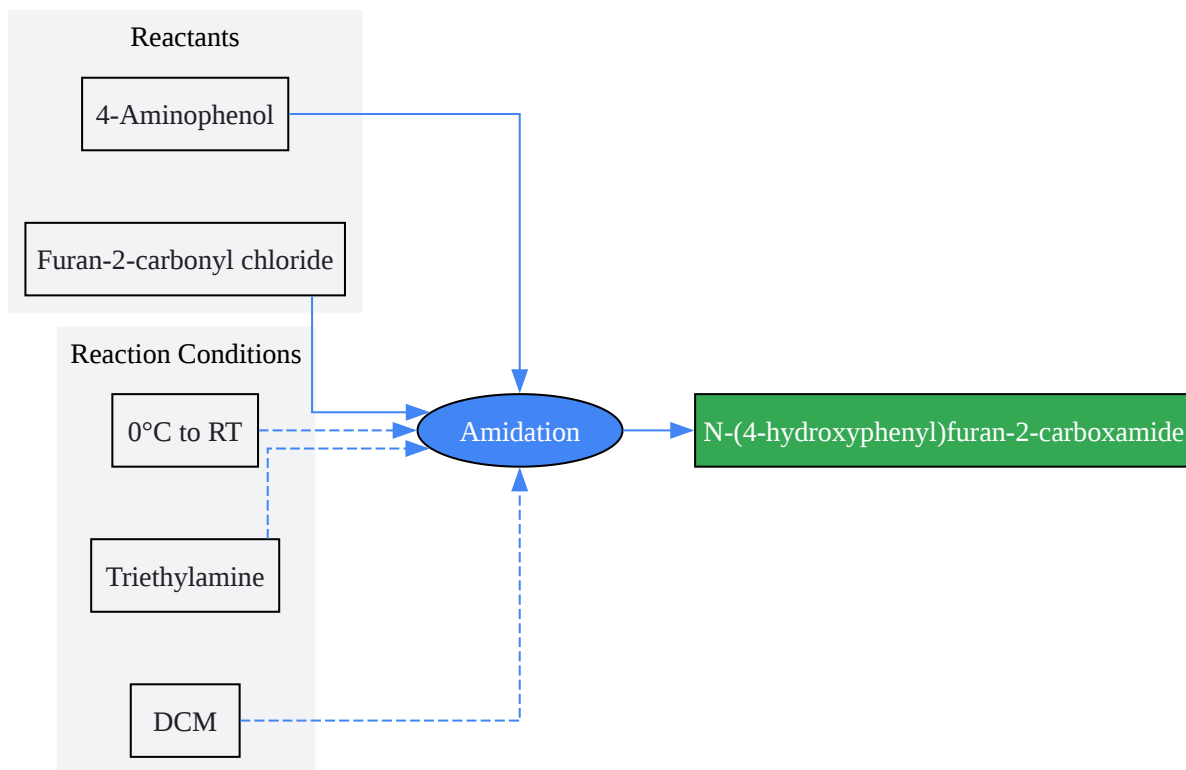
Experimental Protocols

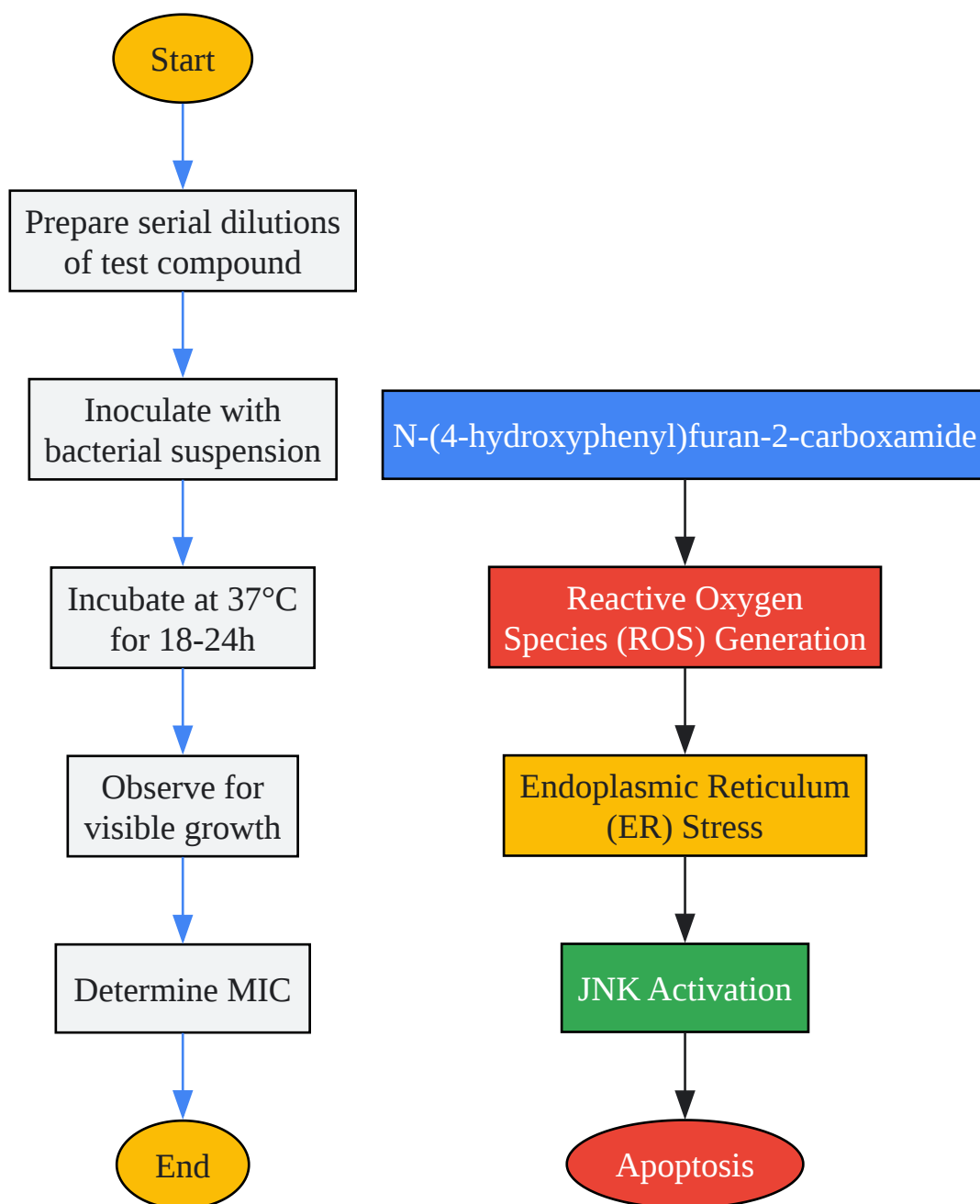
Synthesis of N-(4-arylphenyl)furan-2-carboxamide

A general procedure for the synthesis of N-(4-arylphenyl)furan-2-carboxamide derivatives involves the following steps^[1]:

- Dissolve the corresponding aniline derivative (e.g., 4-aminophenol) in a dry solvent such as dichloromethane (DCM).
- Add a base, for example, triethylamine, to the reaction mixture.
- Cool the mixture to 0°C in an ice bath.
- Add furan-2-carbonyl chloride dropwise to the reaction mixture.
- Allow the reaction to proceed at room temperature for a specified period (e.g., 18 hours), monitoring its completion by thin-layer chromatography (TLC).

- Upon completion, the product can be purified using standard techniques such as column chromatography.





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- To cite this document: BenchChem. [In Vitro Profile of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187386#in-vitro-studies-of-n-4-hydroxyphenyl-furan-2-carboxamide]

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